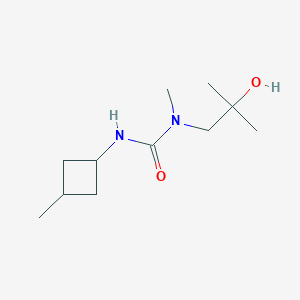![molecular formula C13H20N2O2S B7630474 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea, also known as TDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDPU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism of Action
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This mechanism of action has been well-characterized through a variety of biochemical and biophysical studies, and has been found to be highly selective for certain protein kinases.
Biochemical and Physiological Effects:
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. These effects have been observed in a variety of cell types, including cancer cells and immune cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea in lab experiments is its high selectivity for certain protein kinases, which allows for more precise investigation of their function in cellular processes. However, one limitation of using 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea is its potential to interact with other cellular targets, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea and its applications. One promising area of investigation is the development of new 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea analogs with improved selectivity and potency for specific protein kinases. Additionally, 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea may have potential applications in the development of new cancer therapies, as well as in the study of other cellular signaling pathways. Further research is needed to fully explore the potential of 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea in these and other areas of scientific inquiry.
Synthesis Methods
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea can be synthesized using a variety of methods, including the reaction of tert-butyl isocyanate with 6,7-dihydro-4H-thieno[3,2-c]pyran-4-methanol in the presence of a base such as triethylamine. Other methods include the reaction of tert-butyl isocyanate with 6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid, or the reaction of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-methanol with a tert-butyl carbamate derivative.
Scientific Research Applications
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea has been studied for its potential applications in a variety of research fields, including pharmacology, biochemistry, and molecular biology. One of the primary uses of 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea is as a tool for studying the role of protein kinases in cellular signaling pathways. 1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea has been found to selectively inhibit the activity of certain protein kinases, making it a valuable tool for investigating the function of these enzymes in cellular processes.
properties
IUPAC Name |
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)15-12(16)14-8-10-9-5-7-18-11(9)4-6-17-10/h5,7,10H,4,6,8H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFNBIDJJADTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1C2=C(CCO1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)